Enhanced Lipophilicity (XLogP3) for Superior Membrane Partitioning Compared to Nicotinamide and N-Methylnicotinamide
The target compound exhibits an XLogP3 value of 1.3, which is substantially higher than that of the parent compound nicotinamide (XLogP3 = -0.4) and several common N-alkyl analogs . This represents a 1.7 log unit increase over nicotinamide and a 0.47 log unit increase over N-methylnicotinamide (XLogP3 = 0.83), indicating a significantly greater propensity for partitioning into lipid membranes .
| Evidence Dimension | Octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.3 |
| Comparator Or Baseline | Nicotinamide (XLogP3 = -0.4); N-Methylnicotinamide (XLogP3 = 0.83); N-Isopropylnicotinamide (XLogP3 = 0.6); 2-Methylnicotinamide (XLogP3 = 0.35) |
| Quantified Difference | Δ = +1.7 vs nicotinamide; Δ = +0.47 vs N-methylnicotinamide; Δ = +0.7 vs N-isopropylnicotinamide; Δ = +0.95 vs 2-methylnicotinamide |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem) or equivalent method |
Why This Matters
For procurement in pharmacology or chemical biology research, higher and specifically-tuned lipophilicity directly impacts a compound's ability to cross cell membranes, potentially making this compound a preferred choice for intracellular target engagement studies where simpler, more hydrophilic analogs fail.
- [1] PubChem. (2025). Nicotinamide (CID 936). Computed Properties: XLogP3 -0.4. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/Nicotinamide View Source
- [2] PeptideDB. (n.d.). N-Methylnicotinamide (CAS 114-33-0). LogP 0.832. Retrieved from https://www.peptidedb.com View Source
